REACTION_CXSMILES
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[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].CC1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][N+:10]=1[O-]>C(O)C>[C:5]([O:4][CH2:1][C:2]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][N:10]=1)(=[O:7])[CH3:6]
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Name
|
|
Quantity
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200 mL
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Type
|
reactant
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Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
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Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After the addition
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Type
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TEMPERATURE
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Details
|
the mixture was gradually heated
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Type
|
CUSTOM
|
Details
|
the reaction
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OCC1=NC=CC(=C1)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |